![molecular formula C18H22BrNO B14171115 N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide CAS No. 1459-51-4](/img/structure/B14171115.png)
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-4-tricyclo[33113,7]dec-1-ylphenyl)acetamide is a complex organic compound characterized by the presence of a bromine atom, a tricyclo[33113,7]decane ring system, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and tricyclo[3.3.1.13,7]decane derivatives.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including bromination and cyclization.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The tricyclo[3.3.1.13,7]decane ring system can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states and functional groups.
科学研究应用
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the tricyclo[3.3.1.13,7]decane ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-Tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide: Similar structure but lacks the bromine atom.
N-(2-Bromo-4-cyclohexylphenyl)acetamide: Similar structure but with a cyclohexyl ring instead of the tricyclo[3.3.1.13,7]decane ring.
Uniqueness
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide is unique due to the presence of the tricyclo[3.3.1.13,7]decane ring system, which imparts distinct steric and electronic properties. The bromine atom also enhances its reactivity and potential for further functionalization.
属性
CAS 编号 |
1459-51-4 |
|---|---|
分子式 |
C18H22BrNO |
分子量 |
348.3 g/mol |
IUPAC 名称 |
N-[4-(1-adamantyl)-2-bromophenyl]acetamide |
InChI |
InChI=1S/C18H22BrNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) |
InChI 键 |
ILVMPBQLHJPEPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


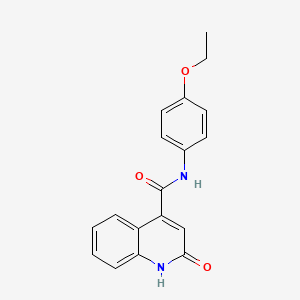
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)

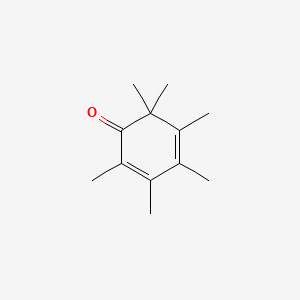
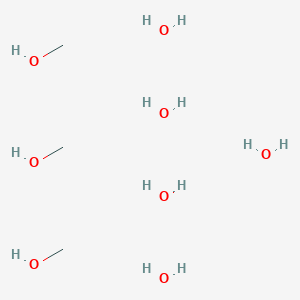
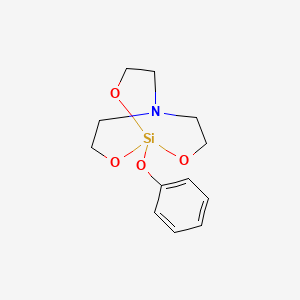
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)

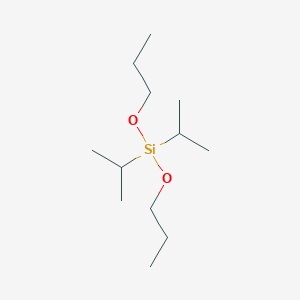
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
